(S)-1-(Boc)azepane-2-carboxylic acid
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Description
“(S)-1-(Boc)azepane-2-carboxylic acid” is a chemical compound with the CAS Number: 155905-76-3 . Its molecular formula is C12H21NO4 .
Molecular Structure Analysis
The molecular weight of “(S)-1-(Boc)azepane-2-carboxylic acid” is 243.30 g/mol . The InChI representation of its structure isInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
. Physical And Chemical Properties Analysis
“(S)-1-(Boc)azepane-2-carboxylic acid” has a molecular weight of 243.30 g/mol . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . The compound also has a rotatable bond count of 3 .Scientific Research Applications
Optoelectronic Devices
Though not directly related to (S)-1-(Boc)azepane-2-carboxylic acid , research on two-dimensional materials for optoelectronic devices is a rapidly growing field . Compounds like (S)-1-(Boc)azepane-2-carboxylic acid could potentially be modified to create new 2D materials with desirable electronic and optical properties.
Reference Standards for Testing
Lastly, (S)-1-(Boc)azepane-2-carboxylic acid serves as a reference standard in pharmaceutical testing . It ensures the accuracy and reliability of analytical methods used to assess the quality of pharmaceutical products.
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMVFOKQLCHCPK-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Boc)azepane-2-carboxylic acid |
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